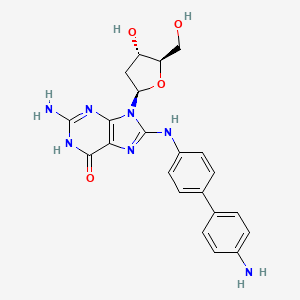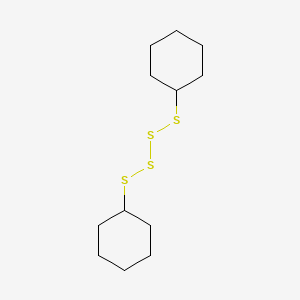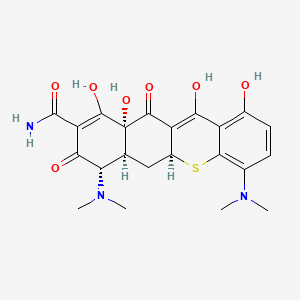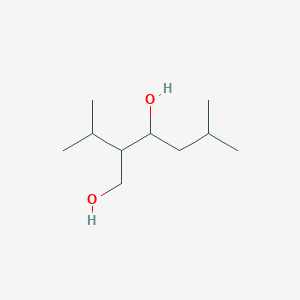
5-Methyl-2-(propan-2-yl)hexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(propan-2-yl)hexane-1,3-diol is an organic compound with the molecular formula C10H22O2. It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain. This compound is of interest in various fields due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)hexane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-(propan-2-yl)hexanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired diol . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient large-scale production with high yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(propan-2-yl)hexane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with Pd/C or PtO2 catalysts.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
5-Methyl-2-(propan-2-yl)hexane-1,3-diol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Methyl-2-(propan-2-yl)hexane-1,3-diol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol: A similar diol with two hydroxyl groups on a shorter carbon chain.
2,2-Dimethyl-1,3-propanediol: Another branched diol with a different substitution pattern.
2-Methyl-2,4-pentanediol: A diol with hydroxyl groups on different carbon atoms.
Uniqueness
5-Methyl-2-(propan-2-yl)hexane-1,3-diol is unique due to its specific branching and the position of the hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other diols may not be suitable .
Propriétés
Numéro CAS |
80220-07-1 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
5-methyl-2-propan-2-ylhexane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-7(2)5-10(12)9(6-11)8(3)4/h7-12H,5-6H2,1-4H3 |
Clé InChI |
DPMLASRBHSLDGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(CO)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



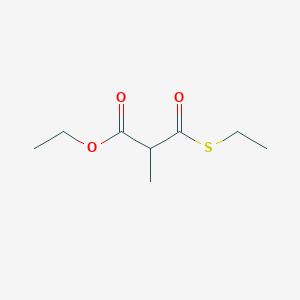
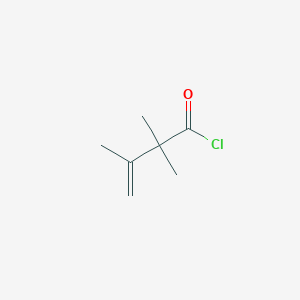
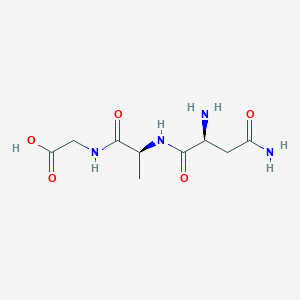
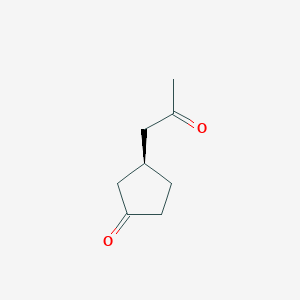
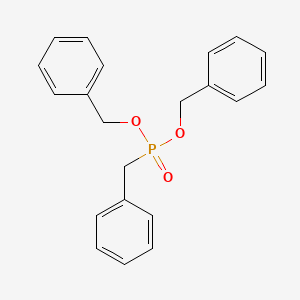
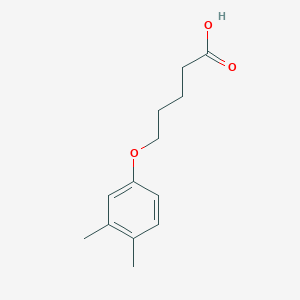
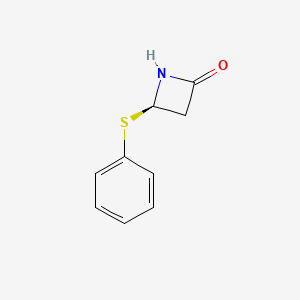
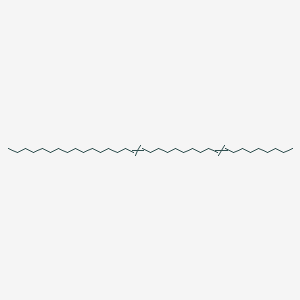
![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
